molecular formula C10H12BrFN2 B8453121 1-(4-Bromo-2-fluorophenyl)piperazine

1-(4-Bromo-2-fluorophenyl)piperazine

Cat. No.: B8453121
M. Wt: 259.12 g/mol
InChI Key: GSGNTIDOVSIKFG-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-fluorophenyl)piperazine is a substituted phenylpiperazine derivative characterized by a bromine atom at the para position and a fluorine atom at the ortho position on the aromatic ring. Piperazine derivatives are widely studied for their diverse pharmacological properties, including psychoactive, antitumor, and receptor-modulating activities.

Properties

Molecular Formula

C10H12BrFN2

Molecular Weight

259.12 g/mol

IUPAC Name

1-(4-bromo-2-fluorophenyl)piperazine

InChI

InChI=1S/C10H12BrFN2/c11-8-1-2-10(9(12)7-8)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2

InChI Key

GSGNTIDOVSIKFG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)Br)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Receptor Binding and Selectivity

Piperazine derivatives exhibit varied receptor interactions depending on the substituents' nature and position. Key analogues include:

1-(4-Bromophenyl)piperazine (pBPP)
  • Structural Difference : Lacks the 2-fluoro substituent.
  • Activity : Detected in psychoactive drug samples, pBPP interacts with serotonin (5-HT) receptors, though its selectivity is less defined compared to fluorinated analogues .
1-(3-Chloro-4-fluorophenyl)piperazine (3,4-CFPP)
  • Structural Difference : Chloro (meta) and fluoro (para) substituents.
  • Activity : Psychoactive effects similar to MDMA, suggesting mixed 5-HT receptor agonism. The positional isomerism (3-Cl vs. 4-Br in the target compound) likely alters receptor subtype selectivity .
1-(3-Trifluoromethylphenyl)piperazine (3-TFMPP)
  • Structural Difference : Trifluoromethyl (CF₃) group at the meta position.
  • Activity : High selectivity for 5-HT₁B receptors due to CF₃'s strong electron-withdrawing effects, which enhance receptor binding compared to bromo/fluoro substituents .

Table 1: Structural and Pharmacological Comparison

Compound Substituents Receptor Affinity Key Biological Activity
1-(4-Bromo-2-fluorophenyl)piperazine 4-Br, 2-F Hypothesized 5-HT₁B/5-HT₁A Potential psychoactive/antitumor
pBPP 4-Br Broad 5-HT receptors Psychoactive
3,4-CFPP 3-Cl, 4-F 5-HT₂C/5-HT₁B MDMA-like effects
3-TFMPP 3-CF₃ Selective 5-HT₁B Serotonergic agonist

Pharmacological Effects

  • However, its receptor selectivity profile remains uncharacterized .
  • Antitumor Potential: Piperazine derivatives with bulky substituents (e.g., 1-(3-chlorophenyl)piperazine) show moderate antitumor activity. The bromo-fluoro combination in the target compound could improve steric interactions with cellular targets, though experimental validation is needed .

Table 2: Antitumor Activity of Selected Derivatives

Compound Substituent % Inhibition (GP <80%) Cell Lines Affected
1-(3-Chlorophenyl)piperazine 3-Cl Moderate (~20%) Selective cell lines
Target (Hypothetical) 4-Br, 2-F Hypothesized higher Broad spectrum (untested)

Spectroscopic and Electronic Properties

  • Electronic Effects : Bromine and fluorine substituents increase electrophilicity, altering the compound’s reactivity in synthetic pathways (e.g., nucleophilic substitution) compared to methoxy or chloro analogues. Spectroscopic studies on similar compounds (e.g., 1-(2-chlorophenyl)piperazine) show that substituents significantly influence NMR chemical shifts and UV-Vis absorption profiles .
  • Synthetic Considerations : The synthesis of this compound may parallel methods used for pBPP and 3-TFMPP, involving coupling reactions with piperazine derivatives under basic conditions .

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